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Compound of Interest

Compound Name: 2-Phenylpent-4-en-1-amine

Cat. No.: B101972 Get Quote

Technical Guide: 2-Phenylpent-4-en-1-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties,

potential synthetic routes, and analytical methodologies for 2-Phenylpent-4-en-1-amine. Given

the specialized nature of this compound, this document also outlines general experimental

workflows for the characterization and evaluation of novel chemical entities of this class.

Core Chemical Properties
2-Phenylpent-4-en-1-amine is a chiral primary amine with potential applications in organic

synthesis and medicinal chemistry. Its core properties are summarized below.
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Property Value Citation(s)

IUPAC Name 2-phenyl-4-penten-1-amine [1]

CAS Number 17214-44-7 [1][2]

Molecular Formula C₁₁H₁₅N [2][3]

Molecular Weight 161.24 g/mol [2]

Monoisotopic Mass 161.12045 Da [3]

Physical Form Liquid [1]

Purity Typically ≥95% [1]

Storage Temperature 4 °C [1]

InChI

1S/C11H15N/c1-2-6-11(9-

12)10-7-4-3-5-8-10/h2-5,7-

8,11H,1,6,9,12H2

[1][3]

InChIKey
JGJGGQQQBJYWGS-

UHFFFAOYSA-N
[1][3]

SMILES C=CCC(CN)C1=CC=CC=C1 [2][3]

Predicted XLogP 2.1 [3]

Safety and Handling
Comprehensive toxicological properties for 2-Phenylpent-4-en-1-amine have not been fully

investigated. Standard laboratory safety protocols should be strictly followed.
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Hazard Class Statement Citation(s)

Skin Irritation H315: Causes skin irritation [2]

Eye Irritation
H319: Causes serious eye

irritation
[2]

Respiratory
H335: May cause respiratory

irritation
[2]

Precautions
P280: Wear protective

gloves/eye protection.
[2]

Response (Eyes)
P305+P351+P338: IF IN

EYES: Rinse cautiously...
[2]

Response (Skin)
P332+P313: If skin irritation

occurs: Get medical advice.
[2]

Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for 2-Phenylpent-4-en-1-amine are not widely

published, it is known to be synthesized through the bond cleavage of an amine and a terminal

alkyne[2][4]. A plausible synthetic approach is illustrated below. As a chiral amine, the

determination of its enantiomeric purity is critical.

Plausible Synthetic Pathway
A potential synthesis could involve the reaction of a phenyl-containing intermediate with an allyl

group, followed by the introduction of the amine functionality. The diagram below outlines a

conceptual synthetic pathway.
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Starting Materials

Intermediate Formation

Final Product

Phenylacetonitrile

2-Phenylpent-4-enenitrile

1. NaH
2. Allylation

Allyl Bromide

2-Phenylpent-4-en-1-amine

Reduction (e.g., LiAlH4)

Click to download full resolution via product page

A plausible synthetic route to 2-Phenylpent-4-en-1-amine.

Experimental Protocol: Determination of Enantiomeric
Purity by ¹H NMR
Since 2-Phenylpent-4-en-1-amine can be used as a chiral catalyst, determining its

enantiomeric excess (ee) is crucial[4]. A general protocol for this analysis involves chiral

derivatization followed by ¹H NMR spectroscopy.

Objective: To determine the enantiomeric purity of a chiral primary amine sample.

Principle: The chiral amine is reacted with a chiral derivatizing agent (e.g., a combination of 2-

formylphenylboronic acid and enantiopure BINOL) to form a mixture of diastereomeric
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iminoboronate esters. The diastereomers will have distinct and well-resolved signals in the ¹H

NMR spectrum, allowing for their quantification by integration[2][5].

Materials:

Chiral primary amine sample (e.g., 2-Phenylpent-4-en-1-amine)

2-Formylphenylboronic acid

(S)-BINOL (or (R)-BINOL)

Deuterated chloroform (CDCl₃)

Anhydrous potassium carbonate (if starting from a salt)

NMR tubes and spectrometer

Procedure:

Preparation: Dry a 10 mL round-bottom flask in an oven at 200°C for at least 2 hours and

cool to room temperature.

Reagent Addition:

Add the chiral primary amine (~0.4 mmol) to the flask.

Add 2-formylphenylboronic acid (~0.4 mmol) to the flask.

Add (S)-BINOL (~0.44 mmol) to the flask[2].

Solvation: Add 5 mL of CDCl₃ to the reaction vessel using a glass syringe[2].

Reaction: Stir the mixture at room temperature. The formation of the diastereomeric

iminoboronate esters is typically rapid.

NMR Analysis:

Transfer the resulting solution to an NMR tube.
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Acquire a ¹H NMR spectrum.

Identify the well-resolved signals corresponding to the diastereomers (e.g., the imino

proton).

Carefully integrate these distinct signals. The ratio of the integrals corresponds directly to

the ratio of the enantiomers in the original amine sample.

Biological Activity and Characterization Workflow
While 2-Phenylpent-4-en-1-amine has been noted for its use in ligand design, specific

biological activities or interactions with signaling pathways are not extensively documented in

publicly available literature[4]. Drug development professionals interested in this or similar

novel compounds would typically follow a structured workflow for characterization and

screening.

The following diagram illustrates a generalized workflow for advancing a novel chemical entity

from initial synthesis to biological evaluation.
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General workflow for novel compound characterization and screening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b101972?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This workflow begins with the synthesis and rigorous structural confirmation of the compound.

Following characterization of its fundamental physicochemical properties, the compound enters

biological screening, often using high-throughput methods. If a compound shows promising

activity ("hit identification"), it undergoes more detailed studies to determine its potency and

mechanism of action, which can ultimately lead to its optimization as a drug candidate. This

systematic approach is essential for the successful development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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